molecular formula C6H5F2NO3S B2581624 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride CAS No. 2490432-23-8

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride

Cat. No.: B2581624
CAS No.: 2490432-23-8
M. Wt: 209.17
InChI Key: ILDNJWGEDVYFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S and a molecular weight of 209.17 g/mol It is characterized by the presence of fluorine, methoxy, and sulfonyl fluoride functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-methoxypyridine with a sulfonyl fluoride reagent under specific conditions . The reaction conditions often include the use of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the sulfonyl fluoride group.

Scientific Research Applications

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The presence of the fluorine and sulfonyl fluoride groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.

    3-Fluoro-2-methoxypyridine: Different positioning of the fluorine and methoxy groups.

    2-Fluoro-3-bromopyridine: Contains a bromine atom instead of a methoxy group.

Uniqueness

2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-fluoro-3-methoxypyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3S/c1-12-5-4(13(8,10)11)2-3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDNJWGEDVYFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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